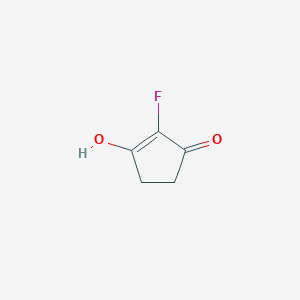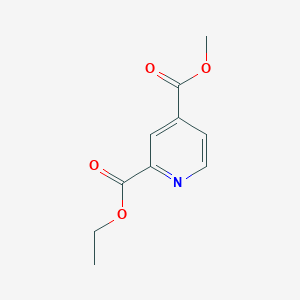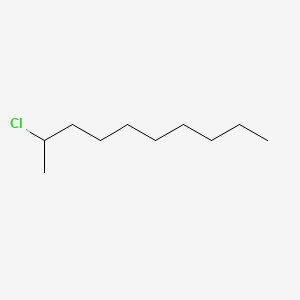
2-Chlorodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorodecane is an organic compound with the molecular formula C₁₀H₂₁Cl. It is a chlorinated alkane, specifically a decane molecule where one hydrogen atom has been replaced by a chlorine atom at the second carbon position. This compound is used in various chemical reactions and industrial applications due to its reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chlorodecane can be synthesized through the chlorination of decane. This process involves the substitution of a hydrogen atom in decane with a chlorine atom. The reaction typically requires the presence of a radical initiator, such as ultraviolet light or a peroxide, to generate chlorine radicals that facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, this compound is produced by the direct chlorination of decane using chlorine gas. The reaction is carried out under controlled conditions to ensure the selective substitution at the second carbon position. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorodecane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide are used to induce elimination reactions, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Substitution Reactions: Products include alcohols, ethers, and amines, depending on the nucleophile used.
Elimination Reactions: The major product is 1-decene, formed by the removal of a hydrogen atom and the chlorine atom.
Wissenschaftliche Forschungsanwendungen
2-Chlorodecane is used in various scientific research applications, including:
Chemistry: It serves as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: It is used in studies involving the metabolism of chlorinated hydrocarbons and their effects on biological systems.
Medicine: Research on its potential effects and interactions with biological molecules.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chlorodecane involves its reactivity as a chlorinated hydrocarbon. In biological systems, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can interact with cellular components, potentially causing toxic effects. The primary pathways include hydroxylation and dechlorination, with the formation of intermediate compounds that can further react within the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chlorodecane
- 3-Chlorodecane
- 2-Chloroundecane
Comparison
2-Chlorodecane is unique due to the position of the chlorine atom at the second carbon, which influences its reactivity and the types of reactions it undergoes. Compared to 1-Chlorodecane, which has the chlorine atom at the first carbon, this compound exhibits different substitution and elimination reaction pathways. The position of the chlorine atom also affects its physical properties, such as boiling point and solubility.
Eigenschaften
CAS-Nummer |
1002-56-8 |
|---|---|
Molekularformel |
C10H21Cl |
Molekulargewicht |
176.72 g/mol |
IUPAC-Name |
2-chlorodecane |
InChI |
InChI=1S/C10H21Cl/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
OOZCPPCMBPSCDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




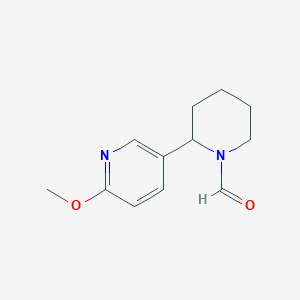
![7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13024854.png)
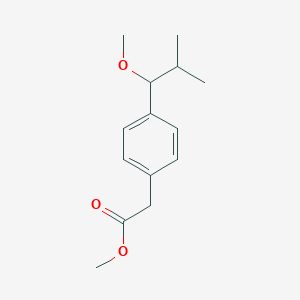
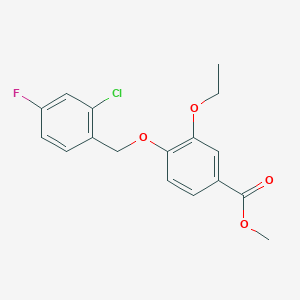
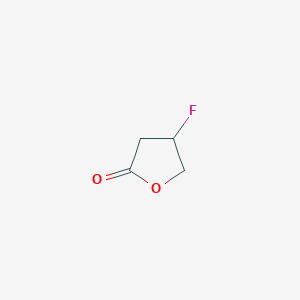
![4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline](/img/structure/B13024876.png)
![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ylacetate](/img/structure/B13024882.png)
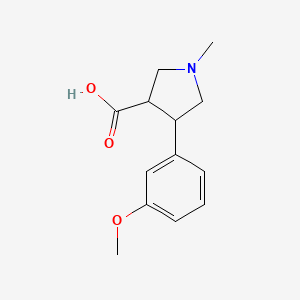
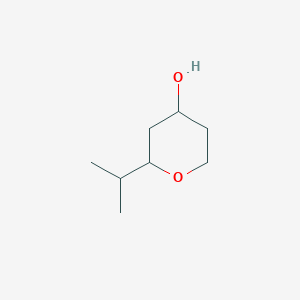
![(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)
